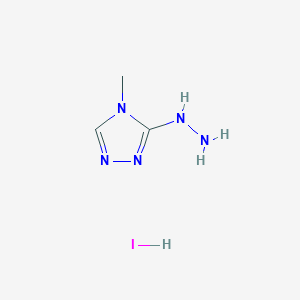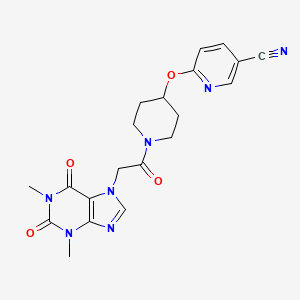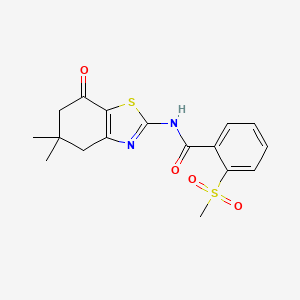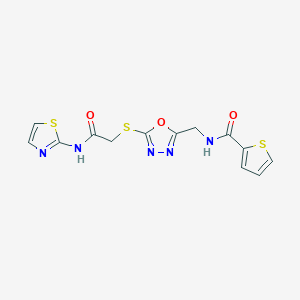
3-hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide” is a type of 1,2,4-triazole derivative . It consists of a 1,2,4-triazole heterocycle with functional groups . It’s used as a reagent in the determination of aldehydes and other reactive chemicals .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves various methods. For instance, triflic anhydride activation followed by microwave-induced cyclodehydration enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides . Another study generated complexes of the novel heterocyclic ligand 3-(1-methyl-2-((1E,2E)-3-phenylallylidene)hydrazinyl)-5-phenyl-4H-1,2,4-triazole with Cr (lll), Co (ll), and Cu (II) .Molecular Structure Analysis
The molecular structure of “3-hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide” can be determined using techniques such as 1H-NMR, mass spectrometry, FT-IR, and elemental analysis . The InChI code for this compound is 1S/C9H11N5/c1-14-8 (12-13-9 (14)11-10)7-5-3-2-4-6-7/h2-6H,10H2,1H3, (H,11,13) .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives are diverse. For example, Cu (II) catalyzes the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides . A series of new oxamide-derived amidine reagents can be accessed in excellent yield with minimal purification necessary .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide” can be determined using various techniques. The compound has a molecular weight of 189.22 . It is a powder at room temperature .Scientific Research Applications
Antimicrobial Activity
Compounds containing a triazole structure exhibit broad biological activities, including antimicrobial activity . They can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .
Analgesic and Anti-inflammatory Properties
Triazole compounds have been found to possess analgesic and anti-inflammatory properties . This makes them useful in the development of drugs for pain management and treatment of inflammatory conditions .
Anticonvulsant Activity
Some triazole compounds show anticonvulsant activity . They can be used in the development of drugs for the treatment of epilepsy and other conditions characterized by excessive and abnormal brain activity .
Antineoplastic and Antiproliferative Properties
Triazoles have been found to possess antineoplastic and antiproliferative activities . This makes them potential candidates for the development of anticancer drugs .
Antimalarial and Antiviral Properties
Triazole compounds have shown antimalarial and antiviral activities . They can be used in the development of drugs for the treatment of malaria and various viral infections .
Use in Agrochemistry
Compounds containing a triazole structure have important application value in agrochemistry . They can be used in the development of pesticides and other agricultural chemicals .
Use in Material Chemistry
Triazole compounds also find applications in material chemistry . Their unique structure facilitates the formation of a variety of non-covalent bonds, making them useful in the development of new materials .
Synthesis of Various Derivatives
The synthesis of 1,2,4-triazoles can be expanded to a wide range of triazoles in good to excellent yields . This makes them valuable in the synthesis of various derivatives for further research and application .
Mechanism of Action
Target of Action
The primary target of 3-hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide is the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .
Mode of Action
This compound interacts with AChE by inhibiting its activity . The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance cholinergic transmission . The compound exhibits a competitive inhibitory effect on AChE, with a Ki value of 0.025 µM .
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway, which is involved in many physiological processes, including muscle contraction, heart rate, and memory processing . By inhibiting AChE, 3-hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide can potentially influence these processes .
Pharmacokinetics
The compound’s high density and complex 3d network structure, resulting from extensive hydrogen bonding interactions, may influence its bioavailability .
Result of Action
The inhibition of AChE by 3-hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide can lead to enhanced cholinergic transmission . This could potentially be beneficial in conditions characterized by reduced cholinergic activity, such as Alzheimer’s disease .
Future Directions
The future directions for research on “3-hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide” and similar compounds are vast. They can be used as substrates for diversity-oriented synthesis of 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-selenadiazoles . Further exploration at the molecular level could identify their role as lead molecules in drug discovery for the management of age-related neurodegenerative diseases .
properties
IUPAC Name |
(4-methyl-1,2,4-triazol-3-yl)hydrazine;hydroiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N5.HI/c1-8-2-5-7-3(8)6-4;/h2H,4H2,1H3,(H,6,7);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZJUVVLGYUMCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1NN.I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8IN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cinnamamide](/img/structure/B2380400.png)
![N-(4-chlorophenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2380403.png)
![8-((4-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2380406.png)
![N-(3,4-dimethoxyphenyl)-2-(oxo-8-(p-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2380407.png)
![4-acetyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2380408.png)
![4-{2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2380409.png)